Prodelphinidin B

Overview

Description

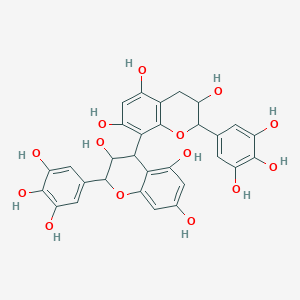

Prodelphinidin B is a type of polymeric tannin composed of gallocatechin . It is used as a marker in the beer brewing industry to determine the effectiveness of the chill-proofing process .

Molecular Structure Analysis

Prodelphinidin B is a polymeric tannin composed of gallocatechin . It yields delphinidin during depolymerisation under oxidative conditions . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .Chemical Reactions Analysis

The chemical reactions of Prodelphinidin B are complex and involve several processes. For instance, it undergoes depolymerisation under oxidative conditions to yield delphinidin . Deamination, hydroxylation, and methylation are also involved in its biosynthesis pathway .Scientific Research Applications

Tyrosinase Inhibitors and Potential in Cosmetics

Prodelphinidin, a significant component of proanthocyanidins extracted from the fruit pericarp of Clausena lansium, demonstrates remarkable inhibition of tyrosinase. This enzyme is crucial in melanin production, and its inhibition is a key target in the cosmetics industry for products aimed at skin lightening and treating hyperpigmentation. The extracted proanthocyanidins, including prodelphinidin, show a good inhibitory effect on melanoma cells, suggesting potential applications in cosmetic formulations for skin health and appearance (Chai et al., 2017).

Antiviral Properties

Prodelphinidin B-2 3′-O-gallate, isolated from green tea leaves, has shown significant antiviral properties, particularly against herpes simplex virus type 2 (HSV-2). The compound inhibits viral attachment and penetration and disrupts the late stages of the viral infection cycle. This suggests a potential role for prodelphinidin B in developing antiviral therapies, especially in treating HSV-2 infections (Cheng, Lin & Lin, 2002).

Anticancer Activity

Prodelphinidin B-2 3'-O-gallate demonstrates anti-proliferative activity against human non-small cell lung cancer A549 cells. It induces apoptosis and cell cycle arrest, suggesting a potential therapeutic application in treating lung cancer. The compound's effect on cell proliferation and its ability to induce programmed cell death highlight its potential as an agent in cancer prevention and treatment (Kuo et al., 2005).

Synthetic Approaches and Biological Activities

Recent advances in the synthesis of prodelphinidins, including prodelphinidin B, have facilitated the study of their biological activities. Synthesized prodelphinidins have shown significant antitumor effects against prostate cancer cell lines. This synthesis has been instrumental in understanding the compounds' structure-activity relationships, paving the way for potential therapeutic applications in oncology (Fujii et al., 2013).

Antioxidative and Free Radical Scavenging Properties

Prodelphinidins, including prodelphinidin B, are known for their strong antioxidative and free radical scavenging activities. These properties are significant in the context of preventing oxidative stress-related diseases. The ability of prodelphinidins to scavenge free radicals suggests their potential use in health supplements and functional foods (Makabe, 2016).

Anti-inflammatory Effects

Prodelphinidins from Ribes nigrum, including prodelphinidin B, have demonstrated anti-inflammatory properties. These compounds could have therapeutic potential in treating inflammatory conditions, indicating a role for prodelphinidin B in the development of anti-inflammatory medications (Tits et al., 1992).

Mechanism of Action

Target of Action

Prodelphinidin B, also known as Prodelphinidin B9, is a type of polymeric tannin composed of gallocatechin

Mode of Action

It’s known to yield delphinidin under oxidative conditions , which suggests that it may exert its effects through the generation of this anthocyanidin. Delphinidin is known to exhibit several biological activities through distinct and complex mechanisms .

Biochemical Pathways

Prodelphinidin B is biosynthesized along with procyanidin . The enzyme responsible for its polymerization is still unknown . It’s part of the larger class of flavonoids, which are involved in a wide range of biochemical pathways. Flavonoids like Prodelphinidin B are known to have antioxidant properties , suggesting that they may play a role in protecting cells from oxidative stress.

Pharmacokinetics

It’s known that the bioavailability of flavonoids like prodelphinidin b can be influenced by their glycosidic forms . Delphinidin, which is yielded from Prodelphinidin B, is found in different glycosidic forms, and its bioavailability is vital for its biological activity .

Result of Action

Given its antioxidant properties , it may help protect cells from damage caused by free radicals. Additionally, delphinidin, which is yielded from Prodelphinidin B, is known to exhibit several biological activities .

Action Environment

Various chemical and environmental factors such as temperature, pH, light, and air can affect the stability of anthocyanins like Prodelphinidin B, leading to easy degradation and decomposition during processing and storage . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030250 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86631-36-9 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prodelphinidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

A: Prodelphinidin B-2 3′-O-gallate, a type of Prodelphinidin B, has been shown to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2). It achieves this by inhibiting viral attachment and penetration into the host cell. Additionally, it disrupts the late stages of the viral infection cycle, potentially by interfering with viral assembly or egress. [] Another study found that Prodelphinidin B-2 3,3'-di-O-gallate induces apoptosis in MCF-7 breast cancer cells through the Fas/Fas ligand apoptotic pathway. []

A: While the provided abstracts do not offer specific spectroscopic data for Prodelphinidin B, they provide insights into its structure. Prodelphinidin B9, a novel compound, has been identified as (2S, 3S, 4S; 2R, 3S)-{4,8}-{(+)-epigallocatechin-(+)-catechin}. This nomenclature suggests it is a dimer composed of (+)-epigallocatechin and (+)-catechin units linked at specific positions. [] Accurate molecular formula and weight would require further analysis based on the specific isomer.

ANone: The provided research papers do not indicate any catalytic properties associated with Prodelphinidin B. Its primary reported mechanisms of action revolve around antiviral and anticancer activities.

ANone: The provided abstracts lack information on computational chemistry and modeling studies specifically focusing on Prodelphinidin B.

A: The research highlights that the presence of gallate groups in Prodelphinidin B structures can significantly influence their biological activity. For instance, Prodelphinidin B-2 3′-O-gallate exhibited stronger anti-HSV-2 activity compared to its non-gallate counterpart. [] In another study, Prodelphinidin B-3 3-O-gallate, containing a gallate group, demonstrated a higher inhibitory effect on the angiotensin-converting enzyme compared to other Prodelphinidins. [] These findings suggest that the presence and position of gallate groups play a crucial role in the potency and selectivity of Prodelphinidin B compounds.

ANone: The provided abstracts do not delve into specific formulation strategies or the impact of different formulations on the stability, solubility, or bioavailability of Prodelphinidin B.

A: While the provided abstracts do not delve into the historical context of Prodelphinidin B research, they showcase its evolving role in understanding its biological activities. The identification of Prodelphinidin B9 as a novel compound in beer [] marks a milestone in understanding the diversity of Prodelphinidin B isomers and their potential sources. Furthermore, the discovery of Prodelphinidin B-2 3,3′-di-O-gallate's anti-tumor activity against MCF-7 cells through the Fas-mediated pathway [] signifies a crucial step towards exploring its therapeutic potential for cancer treatment. These findings contribute to the growing body of knowledge surrounding Prodelphinidin B and pave the way for future research into its potential applications.

A: Although the provided abstracts mainly focus on the biological and chemical aspects of Prodelphinidin B, the research hints at potential cross-disciplinary applications. For instance, the study highlighting the stability of Prodelphinidin B-3 containing essence in cosmetic formulations [, ] suggests potential collaborations between chemists and cosmetic scientists to develop novel skincare products with enhanced efficacy and stability. Additionally, the exploration of Prodelphinidin B's antiviral [] and anticancer activities [] could benefit from collaborations with virologists, oncologists, and pharmacologists to develop targeted therapies with improved efficacy and safety profiles. Such collaborations can facilitate a comprehensive understanding of Prodelphinidin B and unlock its potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)